2-Butynal

Vue d'ensemble

Description

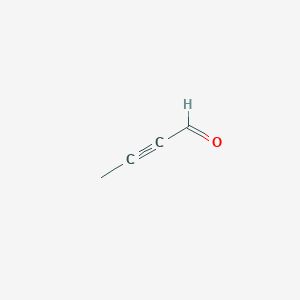

2-Butynal: is an organic compound with the molecular formula C₄H₄O but-2-ynal or 1-formyl-1-propyne . This compound is characterized by the presence of both an aldehyde group and a triple bond within its structure. The aldehyde group is attached to a propynyl group, making it a unique molecule with interesting chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Butynal can be synthesized through various methods. One common method involves the oxidation of 2-butyne-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃). The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 2-butyne-1-ol . This process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures. The reaction is efficient and produces this compound in high yields .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Butynal undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield or depending on the reducing agent used.

Addition Reactions: The triple bond in this compound can undergo addition reactions with various reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Catalysts: Palladium on carbon (Pd/C)

Major Products:

2-Butynoic acid: (from oxidation)

2-Butyn-1-ol: or (from reduction)

Butanal: (from hydrogenation)

Applications De Recherche Scientifique

2-Butynal has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mécanisme D'action

The mechanism of action of 2-butynal involves its reactive aldehyde group and triple bond. The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to enzyme inhibition or protein modification. The triple bond can participate in addition reactions, allowing for further chemical transformations .

Comparaison Avec Des Composés Similaires

2-Butynol: Similar to 2-butynal but contains a hydroxyl group instead of an aldehyde group.

2-Butynoic acid: An oxidized form of this compound with a carboxylic acid group.

2-Butynoyl chloride: A derivative of this compound with a chloride group replacing the aldehyde group.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and a triple bond within its structure. This combination imparts distinct reactivity and allows for a wide range of chemical transformations that are not possible with similar compounds .

Activité Biologique

2-Butynal, a compound with the molecular formula C₄H₆O, is an alkyne aldehyde that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its triple bond between the second and third carbon atoms and a carbonyl group at the end of the molecule. Its structure can be represented as follows:

This unique structure contributes to its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.

- Antitumor Effects : Preliminary studies suggest potential antitumor activity, making it a candidate for further investigation in cancer research.

- Inflammation Modulation : It may play a role in modulating inflammatory responses, although detailed mechanisms are still under investigation.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antitumor and anti-inflammatory effects.

- Cell Signaling Pathways : It may affect cell signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, suggesting its potential as a natural preservative or therapeutic agent against bacterial infections. -

Antitumor Effects :

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines (e.g., HeLa cells). The compound was found to activate caspase pathways, leading to programmed cell death. Further research is required to elucidate the specific molecular targets involved. -

Inflammation Modulation :

A recent study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. The administration of this compound resulted in a significant decrease in pro-inflammatory cytokines (such as TNF-α and IL-6) compared to control groups, indicating its potential use in managing inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antitumor | Induces apoptosis in HeLa cells | |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels |

Research Findings

Recent pharmacological evaluations have highlighted the following findings regarding this compound:

- Phytochemical Profiling : Analysis has identified several bioactive compounds associated with this compound's effects, including various aldehydes and alcohols that may enhance its biological activity.

- In Silico Studies : Computational modeling has suggested favorable interactions between this compound and key proteins involved in cancer progression, indicating potential for drug development.

Propriétés

IUPAC Name |

but-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c1-2-3-4-5/h4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJPDMLLCDXIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149766 | |

| Record name | 2-Butynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-19-3 | |

| Record name | 2-Butynal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-2-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EST92W9M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: The molecular formula of 2-Butynal is C4H4O, and its molecular weight is 68.07 g/mol.

A: Yes, the He(I) photoelectron spectrum of this compound has been reported, allowing for the assignment of ionization energy bands to specific orbitals. []

A: this compound, particularly in its polymeric form, is known to be unstable in the condensed phase. []

A: Yes, derivatives of this compound, such as 4-(trialkylsilyl)oxybut-2-ynals, have been successfully employed as dienophiles in Diels-Alder reactions for synthesizing α-(hydroxymethyl)benzaldehydes. [, ]

ANone: this compound can participate in a variety of reactions, including:

- Michael addition-aldol cyclization: It reacts with the sodium salt of dimethyl 1,3-acetonedicarboxylate to form tetrasubstituted aromatic rings. [] This strategy was employed in the synthesis of mycophenolic acid. []

- Tandem reactions with Bobbitt's salt oxidation: 2-Butyn-1,4-diol can be selectively oxidized to this compound derivatives using Bobbitt's salt, followed by direct utilization in Wittig, Grignard, or Diels-Alder reactions. []

- Metal-free synthesis of 2-aminothiophenes: this compound reacts with thioamides in alcohols to produce functionalized 2-aminothiophene derivatives through a cascade reaction. []

A: Yes, ab initio calculations have been used to study the acetylene carbene rearrangement of this compound, providing insights into the activation parameters and substituent effects on the reaction mechanism. []

A: Research indicates that the substituents on this compound significantly influence its reactivity. For instance, electron-rich aromatic substituents at the 3-position of this compound are crucial for its reaction with 1,3-bis(dimethylamino)trimethinium perchlorate. []

A: While this compound itself is unstable, using it in the form of acetals can improve its stability and facilitate further reactions. [, ]

ANone: The provided research primarily focuses on the synthetic applications and reactivity of this compound and its derivatives. Information regarding its pharmacological properties, toxicity, or potential therapeutic applications is limited in these studies.

ANone: Various analytical techniques have been employed in the provided research, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and analyze the products of reactions involving this compound and its derivatives. [, , ]

- Mass Spectrometry (MS): Employed to study fragmentation patterns and identify reaction products. []

- High-Performance Liquid Chromatography (HPLC): Used to isolate and purify peptides containing the binding site of a this compound derivative. []

- Electron Paramagnetic Resonance (EPR) Spectroscopy: Utilized to study the topa semiquinone radical in an enzyme after reaction with a this compound derivative. []

ANone: The provided research focuses on the synthetic and chemical aspects of this compound and its derivatives. Consequently, information on environmental impact, dissolution properties, quality control, immunogenicity, and other related aspects is not addressed in these studies.

ANone: Milestones include:

- Development of synthetic routes to this compound and its derivatives: Various methods for synthesizing this compound and its derivatives have been developed, including those utilizing acetals and utilizing the oxidation of 2-butyne-1,4-diol. [, , ]

- Exploration of its reactivity: Research has unveiled the versatile reactivity of this compound in reactions like Michael additions, Diels-Alder cycloadditions, and metal-free heterocycle formations. [, , , , ]

- Understanding its role in enzymatic inhibition: Studies have shown that a this compound derivative, 2-Butyne-1,4-diamine (DABI), acts as a mechanism-based inhibitor of copper-containing plant amine oxidases. []

ANone: The research on this compound demonstrates clear connections between:

- Organic synthesis and medicinal chemistry: The development of synthetic methods for this compound derivatives has implications for the preparation of biologically relevant molecules, including potential pharmaceuticals. [, , , ]

- Synthetic chemistry and biochemistry: Understanding the reactivity of this compound, particularly its interaction with enzymes, provides insights into biological processes and potential strategies for enzyme inhibition. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.